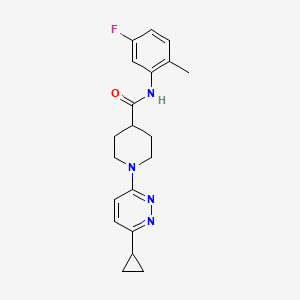
1-(6-cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-Cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological properties. This article details its biological activity, synthesis, and structure-activity relationships, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by a cyclopropyl substitution on the pyridazine ring and a fluorinated phenyl group. Its molecular formula is C23H26FN3O with a molecular weight of approximately 410.5 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The following sections summarize key findings regarding its biological activity.
Table 1: Summary of Biological Activities
The compound acts primarily as a reversible inhibitor of MAO-B, with studies demonstrating competitive inhibition. Molecular docking studies reveal strong binding affinity to the active site of MAO-B, indicating that structural modifications can enhance selectivity and potency.
Case Study: MAO Inhibition
In a study evaluating various derivatives, it was found that this compound showed superior inhibitory action compared to other tested compounds. The IC50 values were significantly lower than those of standard inhibitors, suggesting its potential as a lead compound for treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine and pyridazine rings can significantly affect biological activity. For instance:
- Cyclopropyl Substitution : Enhances binding affinity to MAO-B.
- Fluorination : Increases lipophilicity, improving membrane permeability and bioavailability.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Increased MAO-B inhibition |
| Fluorine at Para Position | Enhanced selectivity for MAO-B |
| Methyl Group on Piperidine | Improved overall stability |
Toxicity and Safety Profile
Preliminary toxicity assessments using L929 fibroblast cells indicated that the compound has a high safety margin, with no significant cytotoxic effects observed at concentrations up to 120 µM. This suggests favorable pharmacological properties for further development.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-13-2-5-16(21)12-18(13)22-20(26)15-8-10-25(11-9-15)19-7-6-17(23-24-19)14-3-4-14/h2,5-7,12,14-15H,3-4,8-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEWZORQWFVMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














